REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH2:9][C:10]1C=C[CH:16]=[CH:15][C:11]=1C([O-])=O)#[N:8].O.[OH-].[Na+].C([O:24][CH2:25][CH3:26])C>>[OH:24][CH2:25][C:26]1[CH:16]=[CH:15][CH:11]=[CH:10][C:9]=1[CH2:7][NH2:8] |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=C(C(=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring over 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was not greater than 15-25° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to 21 C
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to approximately −10 C
|
Type
|
FILTRATION
|
Details
|
The resultant green heterogeous mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined washings and filtrate were dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(CN)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.807 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |